REACTION_SMILES
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[CH3:21][C:22](=[O:23])[OH:24].[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][c:14]1[O:15][CH3:16].[N:17](=[O:18])[O-:19].[Na+:20].[OH2:29].[OH:25][N+:26](=[O:27])[O-:28]>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[c:12]([N+:17](=[O:18])[O-:19])[cH:13][c:14]1[O:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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COc1ccc(C(=O)O)cc1OCCCCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)O)cc1OCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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COc1cc([N+](=O)[O-])c(C(=O)O)cc1OCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |